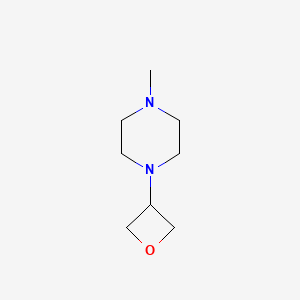

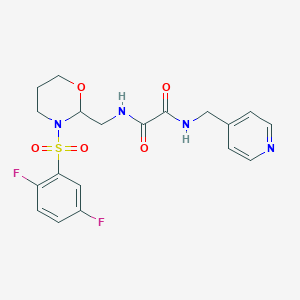

![molecular formula C22H14ClF2NO3S B2840392 3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one CAS No. 866810-31-3](/img/structure/B2840392.png)

3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

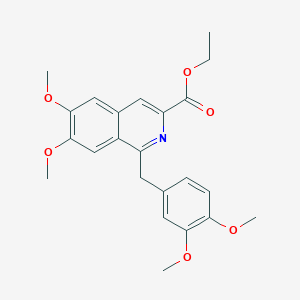

“3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one” is a chemical compound with the molecular formula C22H14ClF2NO3S and a molecular weight of 445.86. It belongs to the class of quinoline derivatives, which are nitrogen-containing bicyclic compounds widely found throughout nature .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline nucleus, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . It also contains sulfonyl, chlorophenyl, fluorophenyl, and methyl groups.Scientific Research Applications

AMPA Receptor Antagonists

Research on quinazolin-4-one derivatives, including compounds similar to "3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one," has led to the identification of new AMPA receptor antagonists. These compounds have been evaluated for their structure-activity relationship, showing a range of potencies and providing insight into the molecular design of neuroprotective drugs (Chenard et al., 2001).

Synthesis of Fluorinated Quinolines

Studies have explored the synthesis of new quinoline derivatives, including the introduction of fluorine and other substituents to modify the chemical and biological properties of these compounds. Such research underlines the versatility of quinoline frameworks in drug development and the synthesis of functional materials (Didenko et al., 2015).

Antimicrobial Activity

Quinoline derivatives have been investigated for their antimicrobial properties, with some compounds displaying significant antibacterial and antifungal activities. This highlights their potential in addressing drug-resistant infections and designing new antimicrobial agents (Patel et al., 2010).

Applications in Materials Science

Quinoline and its derivatives have been utilized in materials science, for example, in the development of organic fluorophores and photovoltaic materials. Their electronic and photophysical properties make them suitable for applications in organic electronics and sensing technologies (Gong et al., 2018).

Proton Conductivity in Fuel Cells

Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, related to quinoline sulfone derivatives, demonstrate high proton conductivity and mechanical properties promising for fuel cell applications. These findings suggest potential energy-related applications for sulfonated quinoline derivatives (Bae et al., 2009).

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClF2NO3S/c23-15-3-8-18(9-4-15)30(28,29)21-13-26(12-14-1-5-16(24)6-2-14)20-10-7-17(25)11-19(20)22(21)27/h1-11,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHARLQSEQIZBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClF2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

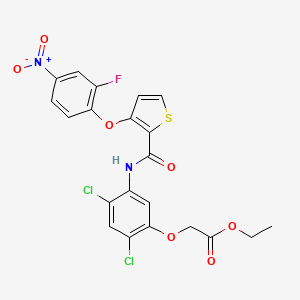

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2840316.png)

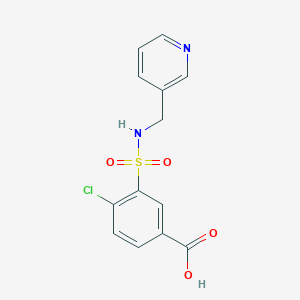

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2840319.png)

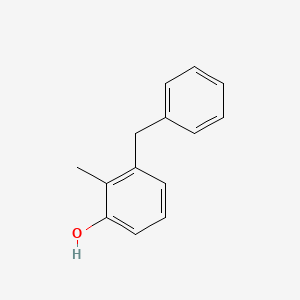

![3-(3-Chlorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2840323.png)

![N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide](/img/structure/B2840329.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenylthiazol-4-yl)methanone](/img/structure/B2840331.png)